N-Alkyl Substituent Impact on Kinase Inhibition: N-Butyl vs. N-Isopentyl Analog Comparison
The closest experimentally characterized analog, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, inhibits casein kinase II (CK2) with an IC50 of 2.33 µM in an in vitro enzymatic assay [1]. The target compound differs solely by replacement of the N-isopentyl group with an N-butyl group. While direct IC50 data for the N-butyl analog have not been reported in accessible primary sources, QSAR models developed on the same naphtho[2,3-b]furan-4,9-dione series predict CK2 inhibitory activity is sensitive to N-alkyl chain topology, branching, and length [1]. This structural modification is therefore expected to yield a quantifiably distinct inhibitory profile compared to the isopentyl and cyclopentyl/cyclohexyl congeners [2].
| Evidence Dimension | CK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in primary literature as of the search date |
| Comparator Or Baseline | N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide; IC50 = 2.33 µM |
| Quantified Difference | Not calculable due to missing target compound data; predicted difference is supported by QSAR model sensitivity to N-alkyl topology |
| Conditions | In vitro CK2 enzymatic inhibition assay; recombinant human CK2 holoenzyme; ATP concentration not specified in abstract; incubation conditions per Haidar et al. 2020 |
Why This Matters
For researchers procuring a tool compound to interrogate CK2 biology, the N-butyl analog represents a distinct structural probe within the naphthofuran series whose activity must be empirically validated rather than inferred from the isopentyl analog, as N-alkyl variation directly modulates target potency.
- [1] Haidar, S.; Marminon, C.; Aichele, D.; Nacereddine, A.; Zeinyeh, W.; Bouzina, A.; ... ; Jose, J. QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor. Molecules 2020, 25, 97. View Source
- [2] Wong, C.-H.; Chen, J.-C.; Cheng, T.-J. R.; Yang, P.-C.; Pan, S.-H. 4,9-Dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Derivatives and Uses Thereof for Treating Proliferative Diseases and Infectious Diseases. US Patent 11,919,886 B2, March 26, 2024. View Source
